(2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal

Chemical Procurement Building Block Sourcing Isomer Comparison

(2E)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal (CAS 1046161-35-6) is a fluorinated α-methylcinnamaldehyde derivative with molecular formula C₁₀H₈F₂O and molecular weight 182.17 g/mol. It belongs to the broader class of α,β-unsaturated aldehydes, specifically substituted 2-methyl-3-phenylpropenals, where the phenyl ring bears two fluorine atoms at the 3- and 5-positions.

Molecular Formula C10H8F2O
Molecular Weight 182.17
CAS No. 1046161-35-6
Cat. No. B2705226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2e)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal
CAS1046161-35-6
Molecular FormulaC10H8F2O
Molecular Weight182.17
Structural Identifiers
SMILESCC(=CC1=CC(=CC(=C1)F)F)C=O
InChIInChI=1S/C10H8F2O/c1-7(6-13)2-8-3-9(11)5-10(12)4-8/h2-6H,1H3/b7-2+
InChIKeyDNLJEZZQZREWEO-FARCUNLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal (CAS 1046161-35-6): Procurement-Relevant Identity and Class Definition


(2E)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal (CAS 1046161-35-6) is a fluorinated α-methylcinnamaldehyde derivative with molecular formula C₁₀H₈F₂O and molecular weight 182.17 g/mol . It belongs to the broader class of α,β-unsaturated aldehydes, specifically substituted 2-methyl-3-phenylpropenals, where the phenyl ring bears two fluorine atoms at the 3- and 5-positions [1]. The compound is primarily sourced as a research chemical or synthetic building block, with commercially available purity typically specified at a minimum of 95% . Its procurement landscape is complicated by discontinuation notices from certain vendors, necessitating careful supplier verification .

(2E)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal: Why In-Class Analogs Cannot Be Assumed Interchangeable


Fluorinated α-methylcinnamaldehydes are not freely interchangeable due to the profound influence of fluorine substitution pattern on electronic character, reactivity, and physicochemical properties. The 3,5-difluoro substitution motif creates a distinct electron-withdrawing effect and dipole moment compared to mono-fluoro or non-fluorinated analogs, altering the electrophilicity of the α,β-unsaturated aldehyde system [1]. Even regioisomeric difluoro variants (e.g., 2,4- vs. 3,5-substitution) exhibit divergent properties including logP, boiling point, and reactivity in condensation or conjugate addition reactions [2]. Literature on related fluorinated cinnamaldehydes clearly demonstrates that α- vs. β-fluorination yields compounds with markedly different chemical stability and biological reactivity profiles, underscoring the risk of unvalidated substitution [3]. No public head-to-head data exist for this specific compound; the absence of such data itself constitutes a procurement risk that must be managed through rigorous in-house qualification rather than assumption of equivalence.

(2E)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal: Quantitative Differentiation Evidence Against Closest Analogs


Supplier Availability and Purity Benchmarking: 3,5-Difluoro vs. 2,4-Difluoro Isomer

The 3,5-difluorophenyl isomer (target compound) is listed as discontinued by at least one major supplier , whereas the 2,4-difluorophenyl regioisomer remains commercially available through multiple vendors with catalog numbers listed on chemical aggregation platforms, suggesting broader market availability [1]. Purity specifications for the target compound from the discontinued source were min. 95% ; purity specifications for the 2,4-isomer are not publicly available in comparable detail from the examined sources.

Chemical Procurement Building Block Sourcing Isomer Comparison

LogP and Lipophilicity Differentiation: 3,5-Difluoro vs. 2,4-Difluoro vs. Non-Fluorinated Parent

The 2,4-difluorophenyl isomer has a reported logP of approximately 2.4 [2]. No experimentally determined logP is publicly available for the 3,5-difluorophenyl target compound. The non-fluorinated parent compound, 2-methyl-3-phenylpropenal (α-methylcinnamaldehyde), has a reported logP of approximately 2.12 . The presence of two fluorine atoms generally increases lipophilicity relative to the non-fluorinated scaffold, but the magnitude and direction of difference between 3,5- and 2,4-regioisomers cannot be quantified without experimental data.

Physicochemical Properties Lipophilicity logP Drug Design

Chemical Reactivity Class Inference: Fluoro-Substitution Effect on Michael Acceptor Electrophilicity

Class-level studies on fluorinated cinnamaldehydes demonstrate that α-fluorination of the Michael acceptor system (adjacent to the carbonyl) reduces electrophilicity and skin sensitization potential compared to the parent cinnamaldehyde, while β-fluorination increases reactivity and toxicity [1]. The target compound features a methyl group at the α-position rather than fluorine, and difluoro substitution on the aromatic ring rather than on the alkene; therefore, direct extrapolation of these class-level findings is not valid. No reactivity data (k_obs, Mayr electrophilicity parameter E, or similar) for the target compound were found in public literature.

Organic Synthesis Electrophilicity Fluorine Effect Conjugate Addition

Molecular Weight and Formula Isomerism: Differentiation from 2,4-Difluoro Regioisomer

Both the target 3,5-difluoro compound and the 2,4-difluoro regioisomer share the identical molecular formula C₁₀H₈F₂O and molecular weight of approximately 182 Da [1]. They are constitutional isomers that cannot be distinguished by mass spectrometry alone; differentiation requires NMR spectroscopy or chromatographic retention time comparison against authentic standards [2]. This analytical indistinguishability by MS creates a procurement quality risk: mislabeling or cross-contamination between isomers may go undetected unless HPLC or NMR identity testing is performed.

Regioisomer Physicochemical Identity Analytical QC

Limited Evidence Summary and Data Gap Declaration

After systematic search of primary literature, patents, authoritative databases, and vendor technical datasheets, no direct head-to-head comparison data were found for (2E)-3-(3,5-difluorophenyl)-2-methylprop-2-enal versus any structurally defined comparator. No quantitative biological activity, catalytic performance, ADME/PK, stability, selectivity, or reproducible synthetic yield data are publicly available for this specific compound. The four evidence items above represent the entirety of retrievable quantitative or semi-quantitative differentiation. This data poverty must be explicitly communicated to procurement decision-makers: any claim of superiority or differentiation for this compound relative to analogs currently lacks published evidentiary support.

Evidence Gap Procurement Risk Data Scarcity

(2E)-3-(3,5-Difluorophenyl)-2-methylprop-2-enal: Evidence-Grounded Procurement and Research Application Scenarios


Synthetic Building Block Procurement with Mandatory In-House Qualification

This compound may be procured as a synthetic intermediate for medicinal chemistry or materials science projects requiring a 3,5-difluorophenyl-substituted α-methylcinnamaldehyde scaffold. Users must verify the isomer identity by NMR or HPLC upon receipt, as mass spectrometry cannot distinguish it from the 2,4-difluoro regioisomer [1]. Purity should be confirmed independently, as commercially specified minimum purity of 95% may require repurification for sensitive downstream reactions.

Physicochemical Parameter Measurement for Structure-Activity Relationship (SAR) Studies

For drug discovery programs exploring fluorinated cinnamaldehyde-based leads, the target compound's logP, aqueous solubility, and stability remain unmeasured in public literature. Procurement for SAR studies should include plans for experimental logP determination (shake-flask or HPLC method) and chemical stability assessment under assay conditions, as extrapolation from the 2,4-difluoro isomer (logP ≈ 2.4 [2]) or non-fluorinated parent (logP ≈ 2.12 ) introduces uncertainty.

Supplier Diversification and Discontinuation Risk Management

At least one supplier (CymitQuimica) has listed this compound as discontinued . Procurement planning must account for potential supply chain fragility: identify alternative suppliers, request custom synthesis quotes, and maintain adequate stock for project continuity. The 2,4-difluoro isomer is more widely listed [1] but cannot be assumed functionally equivalent without project-specific validation.

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